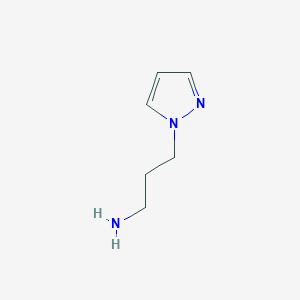

3-(1H-pyrazol-1-yl)propan-1-amine

説明

Structure

3D Structure

特性

IUPAC Name |

3-pyrazol-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c7-3-1-5-9-6-2-4-8-9/h2,4,6H,1,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXVMXHCFBPCLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427483 | |

| Record name | 3-(1H-pyrazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75653-86-0 | |

| Record name | 3-(1H-pyrazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-pyrazol-1-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Reaction Mechanisms of 3 1h Pyrazol 1 Yl Propan 1 Amine

Nucleophilic and Electrophilic Reactivity of the Pyrazole (B372694) Moiety

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. nih.gov This structure is electron-rich and possesses both acidic and basic properties, making it susceptible to a variety of reactions. nih.govresearchgate.net The reactivity is significantly influenced by the nature of its substituents and the reaction conditions. nih.gov

Protonation Behavior and Acid-Base Properties of Pyrazole Nitrogen Atoms

The pyrazole ring exhibits amphoteric properties, meaning it can act as both an acid and a base. nih.govresearchgate.net This is due to the presence of two distinct nitrogen atoms:

A pyrrole-like nitrogen (N1): This nitrogen is sp²-hybridized, and its lone pair of electrons is involved in the aromatic 6π-electron system. nih.govguidechem.com It bears a hydrogen atom and can be deprotonated in the presence of a base, thus exhibiting acidic character. pharmaguideline.comijraset.comglobalresearchonline.net

A pyridine-like nitrogen (N2): This sp²-hybridized nitrogen has its lone pair of electrons in an orbital in the plane of the ring, not participating in the aromatic sextet. nih.gov This lone pair is available to accept a proton, making this nitrogen atom basic. nih.govpharmaguideline.comijraset.com

Generally, the basic character of the pyridine-like nitrogen is more pronounced than the acidic character of the pyrrole-like NH group. nih.gov Protonation in a strong acid medium leads to the formation of a pyrazolium (B1228807) cation. guidechem.comchemicalbook.com The basicity of the pyrazole ring can be influenced by substituents; electron-donating groups tend to increase the basicity. nih.gov Conversely, the pyrazole anion, formed upon deprotonation, is highly reactive towards electrophiles. guidechem.comijraset.com

Table 1: Acid-Base Properties of Pyrazole Nitrogen Atoms

| Nitrogen Atom | Type | Hybridization | Role of Lone Pair | Chemical Character | Reactivity |

| N1 | Pyrrole-like | sp² | Part of aromatic 6π system | Acidic | Deprotonation with a base |

| N2 | Pyridine-like | sp² | In-plane orbital, not in π system | Basic | Protonation with an acid |

Electrophilic Substitution Patterns on the Pyrazole Ring

The pyrazole ring is an electron-rich system capable of undergoing electrophilic aromatic substitution. researchgate.net The presence of the two nitrogen atoms deactivates the adjacent C3 and C5 positions towards electrophilic attack due to their electronegativity. guidechem.comijraset.comchemicalbook.com Consequently, electrophilic substitution reactions such as nitration, sulfonation, and halogenation occur preferentially at the C4 position, which has the highest electron density. researchgate.netpharmaguideline.comchemicalbook.comscribd.comrrbdavc.org

However, the reaction conditions can alter this substitution pattern. For instance, when pyrazole is protonated in a strong acid, forming the pyrazolium cation, the ring becomes less reactive. Electrophilic attack is then directed to the C3 position instead of the C4 position. guidechem.comijraset.com The pyrazole anion, on the other hand, shows increased reactivity towards electrophiles. ijraset.comglobalresearchonline.net

Table 2: Common Electrophilic Substitution Reactions on the Pyrazole Ring

| Reaction | Reagents | Electrophile | Predominant Position | Product |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | C4 | 4-Nitropyrazole |

| Sulfonation | Fuming H₂SO₄ | SO₃ | C4 | Pyrazole-4-sulfonic acid |

| Halogenation | X₂ (e.g., Br₂, I₂) | X⁺ | C4 | 4-Halopyrazole |

| Vilsmeier-Haack Formylation | POCl₃ / DMF | [ClCH=N(CH₃)₂]⁺ | C4 | Pyrazole-4-carbaldehyde |

Positions C3 and C5 are more susceptible to nucleophilic attack. nih.govresearchgate.netnih.gov

Reactivity of the Primary Amine Group

The propyl amine side chain of 3-(1H-pyrazol-1-yl)propan-1-amine contains a terminal primary amine (-NH₂) group. This group is a key center of reactivity, primarily due to the lone pair of electrons on the nitrogen atom, which makes it both basic and nucleophilic. libretexts.orgstudymind.co.uk

Amination Reactions and Derivatives Formation

As a potent nucleophile, the primary amine can react with a variety of electrophiles. libretexts.org A common reaction is alkylation, where the amine attacks an alkyl halide in an Sₙ2 reaction to form a secondary amine. lumenlearning.commsu.edu This reaction can be difficult to control, as the resulting secondary amine can be further alkylated to form a tertiary amine and even a quaternary ammonium salt. studymind.co.ukpressbooks.pubmnstate.edu

The amine group also readily reacts with acyl chlorides and acid anhydrides in a nucleophilic addition-elimination reaction to form stable amide derivatives. studymind.co.ukmnstate.edu For instance, N-substituted 3-(1H-pyrazol-1-yl)propanamides can be synthesized, highlighting the utility of this reaction in creating diverse molecular structures. nih.gov

Condensation and Cyclization Reactions with Diverse Substrates

Primary amines undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.netlibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The formation of the C=N double bond is a reversible process. libretexts.org

A related and widely used synthetic method is reductive amination. chemistry.coach In this process, an aldehyde or ketone first reacts with the amine to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. pressbooks.pubopenstax.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). lumenlearning.compressbooks.pub This method provides a controlled way to synthesize secondary or tertiary amines. pressbooks.pubchemistry.coach

Table 3: Key Reactions of the Primary Amine Group

| Reaction Type | Electrophilic Substrate | Intermediate/Product Type | Notes |

| Alkylation | Alkyl Halide (R-X) | Secondary Amine (R-NH-R') | Can lead to polyalkylation. pressbooks.pub |

| Acylation | Acyl Chloride (R-COCl) | Amide (R-CONH-R') | Forms a stable amide bond. studymind.co.uk |

| Condensation | Aldehyde/Ketone (R₂C=O) | Imine / Schiff Base (R₂C=NR') | Reversible, water is eliminated. libretexts.org |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Secondary Amine | Imine intermediate is reduced in situ. openstax.org |

Intramolecular and Intermolecular Reactions Involving Both Pyrazole and Amine Moieties

The bifunctional nature of this compound, possessing both a pyrazole ring and a primary amine, allows for a range of more complex reactions. These can occur either within a single molecule (intramolecularly) or between different molecules (intermolecularly).

Intermolecularly, the compound can act as a versatile building block. The primary amine can be used to link the molecule to a carboxylic acid-containing structure via amide bond formation, as demonstrated in the synthesis of various N-phenylpropanamide derivatives. nih.gov This showcases how the amine serves as a handle for conjugation. Similarly, the pyrazole's N-H group could be functionalized, allowing the molecule to act as a linker between two other substrates, connecting one via the amine and another via the pyrazole ring.

Intramolecular reactions are also conceivable, typically requiring the prior functionalization of the pyrazole ring. For example, if an electrophilic center, such as a carbonyl or an alkyl halide, were introduced at the C4 position of the pyrazole ring, the nucleophilic primary amine at the end of the propyl chain could potentially attack this center, leading to the formation of a new fused-ring system. Such cyclization reactions are fundamental in the synthesis of complex heterocyclic scaffolds. For instance, the formation of aminopyrazole derivatives through intramolecular cyclization is a known synthetic strategy, although it typically involves different precursors. mdpi.comencyclopedia.pub The three-carbon linker between the pyrazole and the amine group provides flexibility, making such intramolecular cyclizations sterically feasible for the formation of six- or seven-membered rings.

Resistance and Susceptibility to Oxidizing and Reducing Agents

The reactivity of this compound towards oxidizing and reducing agents is dictated by the distinct chemical properties of its two main structural components: the aromatic pyrazole ring and the aliphatic aminopropane side chain. The pyrazole ring is known for its general stability and resistance to both oxidation and reduction, a characteristic of many aromatic heterocyclic compounds. In contrast, the primary amine functional group on the side chain is susceptible to oxidation.

Susceptibility to Oxidizing Agents:

The primary amine group of the propanamine side chain is the principal site of reaction with oxidizing agents. The pyrazole ring itself is generally resistant to oxidation, and when reactions do occur on pyrazole derivatives, they typically involve the modification of alkyl side chains.

Common oxidizing agents can transform the primary amine into various products depending on the specific reagent and reaction conditions. For instance, oxidation can lead to the formation of hydroxylamines, which may be further oxidized to nitroso and subsequently nitro compounds. Strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) are expected to react with the amine functionality. The use of milder oxidizing agents, such as hydrogen peroxide (H₂O₂), might allow for more controlled oxidation to the corresponding hydroxylamine.

It is important to note that under harsh oxidative conditions, degradation of the alkyl chain could potentially occur, although the pyrazole ring would likely remain intact.

Resistance to Reducing Agents:

The this compound molecule demonstrates considerable resistance to reduction. The primary amine group is already in its most reduced state. The pyrazole ring is notably stable and not susceptible to reduction by common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Catalytic hydrogenation, a more powerful reduction method, can potentially reduce the pyrazole ring, typically proceeding first to a pyrazoline and then to a pyrazolidine derivative. However, these reactions often require specific catalysts and forcing conditions, such as high pressure and temperature. Under standard catalytic hydrogenation conditions used for other functional groups, the pyrazole ring in this compound is expected to remain unchanged.

The interplay between the robust pyrazole core and the reactive amine side chain defines the molecule's reactivity profile. The following tables summarize the expected reactivity of this compound with common oxidizing and reducing agents.

Interactive Data Table: Susceptibility to Oxidizing Agents

| Oxidizing Agent | Expected Reactivity/Products | Stability of Pyrazole Ring |

| Hydrogen Peroxide (H₂O₂) | Oxidation of the primary amine to hydroxylamine. | Expected to be stable. |

| Potassium Permanganate (KMnO₄) | Strong oxidation of the amine group, potentially leading to a mixture of products including nitro compounds or cleavage of the side chain. | Expected to be stable under controlled conditions. |

| Potassium Dichromate (K₂Cr₂O₇) | Similar to KMnO₄, strong oxidation of the amine group. | Expected to be stable. |

| Nitrous Acid (HONO) | Diazotization of the primary amine to form a diazonium salt, which is unstable and can lead to various substitution or elimination products. | Expected to be stable. |

Interactive Data Table: Resistance to Reducing Agents

| Reducing Agent | Expected Reactivity/Products | Stability of Pyrazole Ring |

| Sodium Borohydride (NaBH₄) | No reaction expected with the amine or the pyrazole ring. | Highly stable. |

| Lithium Aluminum Hydride (LiAlH₄) | No reaction expected with the amine or the pyrazole ring. | Highly stable. |

| Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni) | No reaction on the amine side chain. Reduction of the pyrazole ring to pyrazoline and pyrazolidine is possible but requires specific and harsh conditions. | Generally stable under standard conditions. |

Coordination Chemistry and Catalytic Applications of Pyrazole Amine Ligands

Ligand Design Principles for Pyrazolyl-Amine Scaffolds

The design of pyrazolyl-amine ligands is centered around the strategic combination of a pyrazole (B372694) heterocycle and an amine donor group. This design allows for the formation of stable chelate rings with metal centers, a crucial factor in the development of effective catalysts. The pyrazole moiety, an aromatic five-membered ring with two adjacent nitrogen atoms, offers a Brønsted acidic NH group and a Lewis basic sp2 nitrogen atom, contributing to its amphiprotic character. nih.gov This dual nature allows for proton-responsive behavior and metal-ligand cooperation in catalytic processes. nih.govnih.gov

The length and flexibility of the alkyl chain connecting the pyrazole ring and the amine group are critical design parameters. In the case of 3-(1H-pyrazol-1-yl)propan-1-amine, the three-carbon (propyl) linker provides sufficient flexibility for the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. Modifications to this scaffold, such as the introduction of substituents on the pyrazole ring or the amine nitrogen, can be used to fine-tune the steric and electronic properties of the ligand. researchgate.netsigmaaldrich.com For instance, the synthesis of N-alkylated derivatives or the use of substituted pyrazoles can influence the ligand's coordination mode and the resulting complex's catalytic activity. researchgate.netsigmaaldrich.com

The versatility of pyrazole-based ligands is further highlighted by the development of pincer-type ligands, such as 2,6-bis(1H-pyrazol-3-yl)pyridines, which rigidly position two protic pyrazole groups in a trans orientation. nih.govnih.gov While not direct analogues of this compound, the design principles of these more complex systems, which emphasize pre-organization and the creation of a specific coordination environment, inform the broader strategies for designing effective pyrazolyl-amine ligands. nih.gov

Metal Complexation Studies of this compound Analogues

The coordination chemistry of this compound and its derivatives with various transition metals has been a subject of considerable research. These studies aim to understand how the ligand interacts with metal centers and how these interactions influence the properties of the resulting complexes.

Chelation Modes and Coordination Geometries in Transition Metal Complexes

Pyrazolyl-amine ligands like this compound typically act as bidentate (N,N') donors, coordinating to a metal center through the sp2 nitrogen of the pyrazole ring and the nitrogen of the amine group. This chelation forms a stable six-membered ring, a favored arrangement in coordination chemistry. The resulting coordination geometry around the metal center is influenced by several factors, including the nature of the metal ion, its oxidation state, and the presence of other ancillary ligands.

For instance, studies on related pyrazole-based ligands have shown the formation of various coordination geometries, including square planar, tetrahedral, and octahedral complexes. research-nexus.netbohrium.com In the case of palladium(II) complexes with 3-(pyrazol-1-yl)propanamide, a related ligand, monodentate coordination through the pyrazole nitrogen was observed. researchgate.net The specific chelation mode and resulting geometry are crucial as they dictate the accessibility of the metal center for substrate binding and subsequent catalytic transformation.

Influence of Metal Centers on Ligand Conformation and Reactivity

The metal center can also render the pyrazole NH proton more acidic upon coordination, enhancing the ligand's role in proton-coupled electron transfer processes. nih.gov This metal-induced modification of the ligand's electronic properties is a key aspect of metal-ligand cooperation, where both the metal and the ligand actively participate in the catalytic cycle. nih.govnih.gov The steric and electronic flexibility of ligands like the N,N,N-pyridylidene-amine allows for both cis and trans coordination geometries, demonstrating the dynamic interplay between the ligand and the metal center. nih.gov

Applications in Homogeneous Catalysis

Metal complexes derived from pyrazolyl-amine ligands have demonstrated significant potential as catalysts in a variety of homogeneous catalytic reactions. The unique combination of a pyrazole and an amine donor group facilitates the activation of substrates and promotes efficient catalytic turnover.

Transfer Hydrogenation Reactions Catalyzed by Pyrazole-Amine Metal Complexes

Transfer hydrogenation, a process where hydrogen is transferred from a donor molecule (like an alcohol) to an acceptor (like a ketone), is a key transformation in organic synthesis. dergipark.org.tr Ruthenium complexes bearing pyrazole-amine type ligands have been investigated for their catalytic activity in the transfer hydrogenation of ketones. acs.orgacs.org

In these systems, the pyrazole-amine ligand can play a bifunctional role. The amine group can participate in the hydrogen transfer step, while the pyrazole moiety helps to stabilize the metal center and modulate its electronic properties. For example, ruthenium(II) complexes with N-heterocyclic carbene ligands featuring a tethered primary amine have been shown to be effective catalysts for the H2-hydrogenation of ketones. acs.org While not a pyrazole-based ligand, this example highlights the importance of the amine functionality in close proximity to the metal center for catalytic activity. The catalytic efficiency of these reactions is often dependent on the reaction conditions, including the choice of base and solvent. acs.org

Hydrosilylation Processes

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is another important catalytic transformation. While specific studies focusing on this compound in hydrosilylation are not extensively detailed in the provided search results, the general principles of pyrazole-amine ligand design suggest their potential applicability. The development of well-defined platinum(0) heterogeneous hydrosilylation catalysts supported by surface-bound phosphenium ligands points to the ongoing innovation in catalyst design for this reaction. rsc.org The electronic properties of the pyrazole-amine ligand could be tuned to influence the activity and selectivity of a metal catalyst in hydrosilylation reactions.

Supramolecular Chemistry and Self-Assembly of Pyrazole-Amine Complexes

Role in Metal-Organic Compounds and FrameworksThe use of pyrazolate ligands in the construction of metal-organic frameworks (MOFs) is an active area of research, with applications in areas like gas captureresearchgate.net. However, there are no published examples of MOFs that specifically incorporate this compound as a linker or coordinating ligand.

Due to these significant gaps in the available scientific literature, it is not possible to provide a detailed and scientifically accurate article that strictly adheres to the provided outline and focuses solely on the compound this compound.

Theoretical and Computational Investigations of 3 1h Pyrazol 1 Yl Propan 1 Amine

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For pyrazole (B372694) derivatives, these studies provide crucial insights into their stability, reactivity, and potential applications, such as in corrosion inhibition or medicinal chemistry. researchgate.netnih.goveurasianjournals.comabechem.comacs.org

Density Functional Theory (DFT) Calculations and Basis Set Selection

Density Functional Theory (DFT) is a primary computational tool for investigating the electronic structure of molecules. eurasianjournals.comabechem.com Researchers commonly employ hybrid functionals, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6-311G(d,p), to optimize the molecular geometry and calculate various properties. researchgate.netdntb.gov.ua This level of theory has proven effective for predicting the geometric and electronic characteristics of a wide range of organic compounds, including pyrazole derivatives. dntb.gov.uadergipark.org.tr The selection of the functional and basis set is a critical step that balances computational cost with accuracy.

HOMO-LUMO Analysis and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. researchgate.netajchem-a.com A smaller energy gap generally implies higher reactivity. researchgate.net For related pyrazole compounds, these analyses are standard practice to predict their chemical behavior. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visual method used to identify the electrophilic and nucleophilic sites of a molecule. researchgate.netnih.gov The MEP surface is color-coded to show regions of different electrostatic potential. Typically, red areas indicate negative potential (rich in electrons, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor, susceptible to nucleophilic attack). Green regions are of intermediate potential. This map is invaluable for predicting how a molecule will interact with other reagents. nih.gov

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is instrumental in elucidating the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Analysis

To determine the mechanism of a reaction, such as a nucleophilic substitution (SN1 vs. SN2) or other transformations, computational chemists locate and analyze the transition state (TS) structures. researchgate.net DFT calculations are used to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. nih.gov For reactions involving pyrazoles, such as copper-catalyzed hydroamination, DFT studies have been used to validate proposed mechanisms by locating the relevant transition states and intermediates, thereby explaining observed regioselectivity. nih.govdicp.ac.cn Similar approaches could be applied to reactions involving the amine or pyrazole moiety of 3-(1H-pyrazol-1-yl)propan-1-amine to predict its reactivity and reaction outcomes.

Energy Profiles and Reaction Kinetics

While specific experimental or computational studies on the energy profiles and reaction kinetics of this compound are not extensively documented, theoretical methods provide a robust framework for predicting its reactivity. The reaction kinetics of pyrazole derivatives, particularly in processes like N-alkylation, are influenced by the electronic nature of the pyrazole ring and the attacking electrophile.

Computational studies on related pyrazole systems indicate that the N1 and N2 positions of the pyrazole ring exhibit different nucleophilicities, which dictates the regioselectivity of reactions. The energy profile of such reactions typically involves the formation of a transition state where the pyrazole nitrogen attacks the electrophile. The activation energy for this process can be calculated using quantum chemical methods, providing insights into the reaction rate. For instance, theoretical studies on the reactivity of pyrazaboles with amines have shown that the reaction can proceed through either an SN2 or SN1 mechanism, with the SN2 pathway generally being more favorable.

The reaction of pyrazoles with ozone has also been investigated, revealing that these reactions are generally slow, with second-order rate constants less than 102 M−1s−1. This suggests a relatively high activation energy barrier for the ozonolysis of the pyrazole ring.

Computational Insights into Regioselectivity

The synthesis of this compound from pyrazole and a suitable three-carbon synthon with a terminal amine or a precursor group can lead to two possible regioisomers: the 1-substituted product (this compound) and the 2-substituted isomer. Computational studies on the alkylation of substituted pyrazoles have been instrumental in understanding and predicting the observed regioselectivity.

Theoretical calculations have shown that the regioselectivity is governed by a combination of electronic and steric factors. The relative stability of the N1- and N2-alkylated products and the corresponding transition states determines the final product ratio. For many substituted pyrazoles, N1-alkylation is kinetically favored, while the N2-alkylated product may be thermodynamically more stable.

Semi-empirical and density functional theory (DFT) calculations on related phenylaminopyrazoles have provided a rationale for the observed regioselectivity in their synthesis. mdpi.com These studies suggest that the electronic and steric nature of the substituents on the pyrazole ring plays a crucial role in directing the incoming electrophile to a specific nitrogen atom. For instance, the presence of a bulky substituent at the 3-position of the pyrazole ring can sterically hinder the approach of an electrophile to the N2-position, thereby favoring N1-substitution.

Conformational Analysis and Tautomerism Studies

Rotational Isomerism and Relative Conformational Stability

The flexible propan-1-amine side chain in this compound gives rise to multiple possible conformations due to rotation around the C-C and C-N single bonds. Computational methods are powerful tools for exploring the potential energy surface and identifying the most stable conformers.

The relative energies of different conformers can be calculated, and the most stable conformations can be identified. This information is critical for understanding the molecule's shape, which in turn influences its biological activity and crystal packing.

Table 1: Calculated Relative Energies of Conformers for a Related Pyrazole Derivative

| Conformer | Relative Energy (kcal/mol) |

| Conformer 1 | 0.00 |

| Conformer 2 | 1.52 |

| Conformer 3 | 3.89 |

| Conformer 4 | 5.12 |

| Data based on computational studies of a substituted pyrazole derivative and is illustrative of the energy differences that can be expected between different rotational isomers. |

Proton Transfer Phenomena in Pyrazole-Amine Systems

Proton transfer is a fundamental process in many chemical and biological systems. In this compound, both intramolecular and intermolecular proton transfer events are possible. The pyrazole ring contains both a weakly acidic N-H proton and a basic sp2-hybridized nitrogen atom, while the terminal amine group is basic.

Theoretical studies on pyrazole and its derivatives have shown that intramolecular proton transfer from N1 to N2 has a high activation energy barrier. mdpi.com Intermolecular proton transfer, either between two pyrazole molecules or mediated by solvent molecules, is generally a more facile process. mdpi.com The presence of the basic amine group in this compound introduces the possibility of an intramolecular proton transfer from the pyrazole N-H to the amine nitrogen, forming a zwitterionic species.

Computational studies on related pyrazole-thiol systems have shown that the presence of an additional functional group can significantly influence the tautomeric equilibrium and proton transfer pathways. mdpi.com The stability of the zwitterionic form of this compound in different environments (gas phase vs. solvent) can be investigated using computational methods to understand its potential role in chemical reactions and biological interactions.

Intermolecular Interactions and Crystal Packing Analysis

While a crystal structure for this compound is not publicly available, the analysis of related pyrazole derivatives provides significant insights into the expected intermolecular interactions and crystal packing.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of various non-covalent contacts, such as hydrogen bonds and van der Waals interactions.

Studies on pyrazole derivatives containing amine functionalities have revealed the importance of N-H···N and C-H···π interactions in their crystal packing. nih.govnih.gov For this compound, it is anticipated that the primary amine group and the pyrazole N-H group would act as hydrogen bond donors, while the sp2 nitrogen of the pyrazole ring would serve as a hydrogen bond acceptor.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Aminopyrazole Derivative

| Contact Type | Contribution (%) |

| H···H | 66.9 |

| C···H/H···C | 12.4 |

| N···H/H···N | 7.8 |

| N···C/C···N | 6.8 |

| C···C | 6.1 |

| Data from the Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. nih.gov |

Hydrogen Bonding Networks in Solid State

In the solid state, the molecular packing and crystal structure of this compound are expected to be significantly influenced by a network of intermolecular hydrogen bonds. While a specific crystal structure determination for this compound is not publicly available, theoretical considerations based on the known hydrogen bonding capabilities of pyrazole and primary amine functionalities allow for a detailed prediction of these interactions.

The molecule possesses distinct hydrogen bond donor and acceptor sites. The primary amine group (-NH₂) at the terminus of the propyl chain is a strong hydrogen bond donor, with two protons capable of forming hydrogen bonds. The nitrogen atom of this amine group also has a lone pair of electrons, allowing it to act as a hydrogen bond acceptor. The pyrazole ring contains two nitrogen atoms; the sp²-hybridized nitrogen atom is a hydrogen bond acceptor, while the pyrrole-type nitrogen of an adjacent molecule's NH group can act as a donor. mdpi.com This dual functionality of the pyrazole moiety facilitates the formation of various supramolecular assemblies. mdpi.comnih.gov

It is anticipated that the most prominent hydrogen bonding interaction would be between the amine group of one molecule and the sp²-hybridized nitrogen atom of the pyrazole ring of a neighboring molecule. This N-H···N interaction would be a key motif in the crystal lattice. Furthermore, the amine group can engage in N-H···N interactions with the amine group of an adjacent molecule.

These interactions are likely to lead to the formation of extended one-dimensional chains or two-dimensional sheets. The flexibility of the propan-1-amine side chain allows the molecule to adopt a conformation that optimizes the hydrogen bonding geometry. Computational modeling and analysis of structurally related compounds from the Cambridge Structural Database suggest that such pyrazole derivatives often form catemers (chains) or cyclic oligomers (dimers, trimers, etc.) in the solid state. mdpi.comnih.gov

The expected hydrogen bonding network can be summarized by the potential interactions between the hydrogen bond donors (D) and acceptors (A) as depicted in the table below.

Table 1: Predicted Hydrogen Bonding Interactions in Solid this compound

| Donor (D-H) | Acceptor (A) | Type of Interaction | Expected Bond Length (D···A, Å) | Expected Bond Angle (D-H···A, °) |

| Amine (N-H) | Pyrazole (N) | N-H···N | 2.9 - 3.2 | 150 - 170 |

| Amine (N-H) | Amine (N) | N-H···N | 3.0 - 3.3 | 140 - 160 |

Note: The values in this table are predictive and based on typical hydrogen bond parameters observed in related organic compounds containing amine and pyrazole functionalities.

The interplay of these different hydrogen bonds would result in a complex and stable three-dimensional network, which dictates the macroscopic properties of the crystalline solid. The formation of these networks is a critical aspect of the crystal engineering of pyrazole-containing compounds. conicet.gov.ar

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-(1H-pyrazol-1-yl)propan-1-amine, offering precise information about the chemical environment of each proton and carbon atom.

Multi-Dimensional NMR Techniques (e.g., ¹H, ¹³C NMR)

The ¹H and ¹³C NMR spectra provide a fingerprint of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the pyrazole (B372694) ring protons and the propyl chain protons. The pyrazole ring typically displays three signals for its protons. Based on related pyrazole structures, the proton at position 4 (H4) usually appears as a triplet, while the protons at positions 3 (H3) and 5 (H5) appear as doublets. chemicalbook.com The aliphatic chain would present three sets of signals: two methylene (B1212753) groups adjacent to each other (forming a quintet and a triplet) and one methylene group adjacent to the amine, which would also be a triplet. docbrown.info The two protons of the primary amine (NH₂) would likely appear as a broad singlet. docbrown.info The integration of these signals would correspond to a proton ratio consistent with the structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, six distinct signals are anticipated: three for the pyrazole ring carbons and three for the propyl chain carbons. The chemical shifts are influenced by their electronic environment. For instance, in the related compound 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, the pyrazole carbon signals appear in the range of 106-140 ppm. mdpi.com The aliphatic carbons of the propyl chain would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for pyrazole and propylamine (B44156) moieties.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole C3-H | ~7.5 (d) | ~139 |

| Pyrazole C4-H | ~6.2 (t) | ~106 |

| Pyrazole C5-H | ~7.4 (d) | ~129 |

| N-CH₂ | ~4.2 (t) | ~50 |

| CH₂-CH₂-CH₂ | ~2.1 (quint) | ~33 |

| CH₂-NH₂ | ~2.8 (t) | ~40 |

| NH₂ | ~1.5 (br s) | - |

d = doublet, t = triplet, quint = quintet, br s = broad singlet

Correlation of Experimental Chemical Shifts with Computational Predictions

To further refine structural assignments, experimental NMR data can be correlated with theoretical predictions from quantum mechanical calculations. Methods like Density Functional Theory (DFT) using the Gauge-Invariant Atomic Orbitals (GIAO) approach are employed to calculate the NMR chemical shielding tensors. researchgate.netmdpi.com These calculated shieldings are then converted into chemical shifts and compared with the experimental values. A strong correlation between the calculated and observed shifts validates the proposed structure and can help in assigning ambiguous signals. researchgate.net This computational approach is particularly powerful for distinguishing between possible isomers or conformations of a molecule in solution. nih.goviu.edu.sa

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups.

Experimental and Theoretical Vibrational Assignments

The IR spectrum of this compound would be characterized by specific absorption bands. The primary amine group (NH₂) is expected to show two N-H stretching bands in the region of 3300-3500 cm⁻¹. wikieducator.org The aliphatic C-H stretching of the propyl chain would appear just below 3000 cm⁻¹, while the aromatic C-H stretching of the pyrazole ring would be observed just above 3000 cm⁻¹. Other key absorptions include the N-H bending vibration around 1600 cm⁻¹, C=N stretching of the pyrazole ring, and C-N stretching of the alkylamine. wikieducator.orgturkjps.org

Theoretical calculations using DFT can predict the vibrational frequencies and intensities. iu.edu.sa Comparing the computed spectrum with the experimental IR and Raman spectra allows for a detailed and reliable assignment of each vibrational band to a specific molecular motion. iu.edu.sa This combined experimental and theoretical approach provides a high degree of confidence in the structural characterization.

Table 2: Characteristic Experimental and Theoretical Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) |

| C-H Stretch (Aromatic) | Pyrazole Ring | 3050 - 3150 |

| C-H Stretch (Aliphatic) | Propyl Chain | 2850 - 2960 |

| N-H Bend (Scissoring) | Primary Amine | 1590 - 1650 |

| C=N Stretch | Pyrazole Ring | ~1550 |

| C-N Stretch | Alkylamine | 1020 - 1250 |

| N-H Wag | Primary Amine | 665 - 910 |

X-ray Diffraction for Solid-State Structural Determination

While NMR and IR spectroscopy provide data on the molecule's structure in solution or as a bulk sample, single-crystal X-ray diffraction offers an unambiguous determination of the molecular structure in the solid state at an atomic level.

Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Dihedral Angles

A successful single-crystal X-ray diffraction analysis of this compound would yield precise measurements of all bond lengths, bond angles, and dihedral angles within the molecule. This data confirms the connectivity and reveals the molecule's preferred conformation and packing in the crystal lattice. Although a crystal structure for the title compound is not publicly available, data from closely related pyrazole derivatives provide expected values for the pyrazole ring's geometry. mdpi.comrdd.edu.iqresearchgate.net The pyrazole ring is aromatic and planar. rdd.edu.iq The analysis would also detail intermolecular interactions, such as hydrogen bonding involving the primary amine and the pyrazole nitrogen atoms, which govern the supramolecular architecture.

Table 3: Typical Bond Lengths and Angles for Pyrazole-Containing Structures Determined by X-ray Diffraction Data is based on reported values for pyrazole derivatives. mdpi.comrdd.edu.iq

| Parameter | Typical Value |

| Bond Lengths (Å) | |

| N1–N2 | 1.34 - 1.37 |

| N2–C3 | 1.32 - 1.35 |

| C3–C4 | 1.38 - 1.41 |

| C4–C5 | 1.36 - 1.39 |

| N1–C5 | 1.33 - 1.36 |

| N1–C(propyl) | ~1.46 |

| C–C (propyl) | 1.50 - 1.54 |

| C–N (amine) | 1.46 - 1.49 |

| **Bond Angles (°) ** | |

| C5–N1–N2 | ~112 |

| N1–N2–C3 | ~105 |

| N2–C3–C4 | ~111 |

| C3–C4–C5 | ~104 |

| N1–C5–C4 | ~108 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation pattern under electron impact (EI) or other ionization methods. The molecular formula of this compound is C₆H₁₁N₃, corresponding to a monoisotopic mass of 125.0953 Da. uni.lu

Upon ionization in a mass spectrometer, the molecule will form a molecular ion ([M]⁺˙), which can then undergo a series of fragmentation reactions to produce smaller, characteristic ions. The analysis of the mass-to-charge ratio (m/z) of these fragments provides a "fingerprint" of the molecule's structure.

Based on the known fragmentation patterns of pyrazoles and aliphatic amines, a predicted fragmentation pathway for this compound can be proposed. researchgate.netlibretexts.orgmiamioh.edu The molecular ion peak is expected to be observed, and its odd nominal mass would be consistent with the nitrogen rule for a compound with an odd number of nitrogen atoms. libretexts.orgmiamioh.edu

Key fragmentation pathways are likely to include:

Alpha-cleavage: This is a dominant fragmentation pathway for aliphatic amines. libretexts.orgmiamioh.edu Cleavage of the C-C bond adjacent to the nitrogen atom of the aminopropyl chain would be expected. Loss of an ethyl radical (•CH₂CH₃) from the molecular ion would lead to a prominent fragment at m/z 96. Alternatively, cleavage of the bond between the first and second carbon of the propyl chain would result in the formation of a [CH₂NH₂]⁺ ion at m/z 30, a characteristic peak for primary amines.

Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo characteristic fragmentation. A common pathway for NH-pyrazoles is the expulsion of a molecule of hydrogen cyanide (HCN), which would result in a fragment ion with a mass 27 units less than the parent ion. researchgate.net Another potential fragmentation route involves the loss of a nitrogen molecule (N₂) from the pyrazole ring, although this is generally less common. researchgate.net

Loss of the Aminopropyl Side Chain: Cleavage of the N-C bond connecting the propanamine side chain to the pyrazole ring could occur, leading to the formation of a pyrazole radical cation at m/z 68 and an aminopropyl cation.

The following table summarizes the predicted major fragments for this compound in an electron impact mass spectrum.

| m/z | Proposed Fragment Ion | Fragmentation Pathway | Reference |

| 125 | [C₆H₁₁N₃]⁺˙ | Molecular Ion | uni.lu |

| 96 | [C₄H₆N₃]⁺ | α-cleavage (loss of •CH₂CH₃) | libretexts.orgmiamioh.edu |

| 68 | [C₃H₄N₂]⁺˙ | Loss of the aminopropyl side chain | researchgate.net |

| 30 | [CH₄N]⁺ | α-cleavage (formation of [CH₂NH₂]⁺) | libretexts.orgmiamioh.edu |

It is important to note that the relative intensities of these fragment ions can provide further structural information and are dependent on the specific conditions of the mass spectrometry experiment. nih.gov

Future Perspectives and Research Challenges for 3 1h Pyrazol 1 Yl Propan 1 Amine

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

The future synthesis of 3-(1H-pyrazol-1-yl)propan-1-amine and its derivatives is geared towards "green" and more efficient methodologies, moving away from traditional techniques that often require harsh conditions and hazardous materials. nih.govmdpi.com Research is increasingly focused on methods that offer high yields, simplified work-up procedures, and are environmentally benign. mdpi.com

Key areas of development include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient. A one-pot, four-component reaction has been successfully used to create pyranopyrazole derivatives, showcasing the potential for MCRs in synthesizing complex pyrazole-containing molecules. mdpi.com

Advanced Catalysis: The use of novel catalysts, such as nano-ZnO, has demonstrated remarkable efficiency in producing pyrazole (B372694) derivatives with yields as high as 95% in short reaction times. mdpi.com Similarly, silver-catalyzed reactions have been shown to produce trifluoromethyl-substituted pyrazoles with yields up to 99%. mdpi.com

Eco-Friendly Solvents and Conditions: A significant push is being made to replace harmful organic solvents with greener alternatives like water or ethanol, or to conduct reactions under solvent-free conditions. researchgate.net Techniques such as microwave irradiation and ultrasound assistance are also being employed to reduce reaction times and energy consumption.

| Methodology | Key Advantages | Example Condition | Reported Yield |

|---|---|---|---|

| Traditional Condensation | Well-established procedures | Refluxing in organic solvents (e.g., acetic acid) | Variable, often moderate |

| Nano-ZnO Catalysis | High efficiency, eco-friendly, short reaction time mdpi.com | Condensation with nano-ZnO catalyst mdpi.com | Up to 95% mdpi.com |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times | Microwave irradiation in a suitable solvent | Good to excellent |

| Solvent-Free Ionic Liquid Catalysis | Eco-friendly, reusable catalyst, simple work-up researchgate.net | [Et3NH][HSO4] catalyst, solvent-free researchgate.net | High researchgate.net |

Exploration of Expanded Ligand Architectures Based on Pyrazole-Amine Scaffolds for Diverse Catalytic Systems

The this compound structure is an exemplary "scaffold," a core molecular framework that can be systematically modified to create a wide array of functional ligands for catalysis. The pyrazole unit provides a nitrogen-based coordination site, while the amine group offers another, allowing it to act as a bidentate ligand that can bind to metal centers. nih.gov

Future research in this area will focus on:

Designing Multi-dentate Ligands: By chemically modifying the amine or the pyrazole ring, more complex "pincer" type ligands can be developed. These ligands grasp a metal atom at three points, providing enhanced stability and control over the catalytic process.

Diversifying Catalytic Applications: Pyrazole-based ligands are already known to be effective in various catalytic systems. Copper-catalyzed reactions, for instance, are used for creating N-arylpyrazoles. nih.gov Future work will likely expand their use in other important transformations, such as enantioselective reductive couplings and C-H activation, which are crucial for synthesizing complex organic molecules and pharmaceuticals. acs.orgacs.org

Fine-Tuning for Selectivity: A significant challenge is to design ligands that can control the outcome of a reaction with high precision (regioselectivity and stereoselectivity). The structure of the pyrazole-amine scaffold can be fine-tuned to achieve this. For example, in certain copper-catalyzed reactions, the choice of ligand has been shown to enable regiodivergence, producing different products from the same starting materials. acs.org

| Ligand Architecture | Description | Potential Catalytic System | Target Reaction |

|---|---|---|---|

| Bidentate N,N-Ligand | Utilizes both the pyrazole and amine nitrogen atoms for coordination. | Copper(I/II), Palladium(II) | Ullmann-type coupling, Cross-coupling reactions nih.gov |

| Pincer-type Ligand | Modified scaffold to provide three coordination points to a metal center. | Rhodium(III), Ruthenium(II) | C-H activation, Dehydrogenation of amines acs.orgrsc.org |

| Chiral Ligand | Incorporation of chiral centers to induce asymmetry. | Copper(I), Iridium(I) | Asymmetric synthesis, Enantioselective couplings acs.org |

Advanced Computational Modeling for Predictive Reactivity and Rational Ligand Design

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of new molecules and catalysts. For this compound and its derivatives, computational modeling offers a path to "rational design," where new ligands are designed based on theoretical predictions rather than trial-and-error experimentation. nih.govnih.gov

Future research will heavily rely on:

Molecular Docking and Pharmacophore Modeling: These techniques are used to predict how a ligand will bind to a metal's active site or a biological target. nih.govnih.gov This is crucial for designing new catalysts or therapeutic agents.

Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) can elucidate the electronic structure and reactivity of the pyrazole-amine complexes, providing deep insights into the reaction mechanisms.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-metal complex over time, assessing its stability and conformational flexibility. nih.gov Stable complexes are often more effective catalysts, and MD simulations can predict this stability before synthesis. nih.gov

| Computational Method | Application in Ligand Design | Predicted Outcome |

|---|---|---|

| Molecular Docking | Predicts binding pose and affinity of the ligand to a metal center or protein. nih.gov | Identification of key binding interactions and potential efficacy. |

| QSAR (Quantitative Structure-Activity Relationship) | Correlates structural properties of ligands with their catalytic activity or biological function. nih.gov | Models to predict the activity of new, unsynthesized compounds. nih.gov |

| Molecular Dynamics (MD) Simulation | Assesses the stability of the ligand-metal complex over time. nih.gov | Confirmation of stable binding and conformational flexibility. nih.gov |

Integration with Emerging Research Fields in Materials Science and Green Chemistry

The unique properties of the this compound scaffold make it a prime candidate for integration into cutting-edge research areas, particularly materials science and green chemistry.

Materials Science: The ability of the pyrazole-amine ligand to coordinate with metal ions makes it an excellent building block for creating advanced materials such as:

Metal-Organic Frameworks (MOFs): These are crystalline, porous materials with applications in gas storage, separation, and catalysis. The bifunctional nature of the pyrazole-amine ligand could be used to construct novel MOFs with tailored properties.

Functional Polymers: The amine group can be used as a point of polymerization, allowing the pyrazole unit to be incorporated into polymer chains, potentially creating materials with unique photophysical or conductive properties.

Green Chemistry: The development of sustainable technologies is a global priority. Pyrazole-amine ligands contribute significantly to this field by:

Enabling Efficient Catalysis: By creating highly active and selective catalysts, these ligands can reduce the energy required for chemical reactions and minimize the formation of unwanted byproducts.

Utilizing Earth-Abundant Metals: A major goal of green chemistry is to replace catalysts based on expensive and rare precious metals (like palladium and platinum) with those based on abundant metals (like copper and iron). Research into pyrazole-amine ligands for these more sustainable metals is a promising and active area. nih.gov

| Emerging Field | Specific Application | Potential Benefit |

|---|---|---|

| Materials Science (MOFs) | As an organic linker in the synthesis of Metal-Organic Frameworks. | Creation of novel porous materials for catalysis or gas separation. |

| Materials Science (Polymers) | Monomer for creating functional polymers with pyrazole side chains. | Development of new materials with enhanced thermal or conductive properties. |

| Green Chemistry | Ligand for earth-abundant metal catalysts (e.g., Cu, Fe). nih.gov | Reduces reliance on expensive precious metals, leading to more sustainable chemical processes. nih.gov |

| Green Chemistry | Development of highly selective catalysts. | Minimizes waste by reducing byproduct formation (high atom economy). |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。